N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-1-(2-methoxyphenyl)cyclopropanecarboxamide
Description
N-(2-(2-(1H-Imidazol-1-yl)ethoxy)ethyl)-1-(2-methoxyphenyl)cyclopropanecarboxamide is a cyclopropane-containing carboxamide derivative featuring a 2-methoxyphenyl group attached to the cyclopropane ring and a flexible ethoxyethyl linker terminating in an imidazole moiety. This structure combines the conformational rigidity of the cyclopropane ring with the hydrogen-bonding capacity of the imidazole group, making it a candidate for modulating biological targets such as G protein-coupled receptors (GPCRs) or enzymes .
Properties
IUPAC Name |
N-[2-(2-imidazol-1-ylethoxy)ethyl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c1-23-16-5-3-2-4-15(16)18(6-7-18)17(22)20-9-12-24-13-11-21-10-8-19-14-21/h2-5,8,10,14H,6-7,9,11-13H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZYZBODCPKYQLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2(CC2)C(=O)NCCOCCN3C=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the imidazole ring, followed by the introduction of the ethoxyethyl group and the cyclopropanecarboxamide moiety. Key reaction conditions include the use of strong bases or acids, depending on the specific synthetic route chosen.
Industrial Production Methods: On an industrial scale, the production of this compound would likely involve optimized reaction conditions to maximize yield and minimize by-products. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs where different functional groups are introduced.
Scientific Research Applications
Anti-Cancer Properties
Recent studies have highlighted the compound's efficacy as an anti-cancer agent. The imidazole moiety is known for its ability to interact with biological targets, making it a valuable component in cancer treatment.
Case Study: Hypoxic Cell Radiosensitizers
Research has shown that compounds containing imidazole can enhance the effectiveness of radiotherapy in hypoxic tumor cells. For instance, modifications similar to those in N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-1-(2-methoxyphenyl)cyclopropanecarboxamide have been investigated for their ability to increase the sensitivity of cancer cells to radiation by generating reactive intermediates under low oxygen conditions .
Antimicrobial Activity
The compound exhibits promising antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents.
Research Findings
Studies have indicated that imidazole derivatives can inhibit the growth of various pathogens, including bacteria and fungi. The specific structure of this compound enhances its interaction with microbial targets, potentially leading to effective treatments against resistant strains .
Drug Delivery Systems
The unique structural characteristics of this compound suggest its potential use in drug delivery systems, particularly for targeted therapy.
Environmental Applications
Beyond medicinal uses, there is growing interest in the environmental applications of imidazole derivatives.
Case Study: Pesticide Development
Compounds like this compound are being explored for their potential as environmentally friendly pesticides. Their ability to target specific biological pathways in pests while minimizing harm to non-target organisms positions them as candidates for sustainable agricultural practices .
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. The imidazole ring, for instance, can bind to enzymes or receptors, modulating their activity. The exact pathways and targets would depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares key motifs with several derivatives in the evidence, enabling a comparative analysis:
Key Observations:
Cyclopropane Rigidity vs. Linker Flexibility: The ethoxyethyl linker in the target compound provides greater conformational flexibility compared to the propyl or pyrazolo-thiazole linkers in analogues .
Aromatic Substitutent Effects :
- The 2-methoxyphenyl group in the target compound offers moderate electron-donating effects, balancing lipophilicity and solubility. In contrast, 4-fluorophenyl () and 2-chlorophenyl () substituents increase electronegativity, favoring hydrophobic interactions but risking metabolic oxidation .
Imidazole Positioning :
- Terminal imidazole moieties (as in the target compound and ) are critical for hydrogen bonding with aspartate/glutamate residues in active sites. In , the imidazole is part of a conjugated system, which may stabilize charge-transfer complexes in antifungal targets.
Synthetic Accessibility :
- The target compound’s synthesis likely follows analogous routes to , involving condensation of a cyclopropane ketone with a hydrazinecarboxamide precursor. Yields for similar compounds range from 51–78% , suggesting moderate efficiency.
Pharmacological Implications:
- Antifungal Potential: The imidazole group aligns with antifungal agents like clotrimazole, though the benzodioxole-containing analogue showed more explicit activity in docking studies.
Biological Activity
Chemical Structure and Properties
The compound can be described by its chemical formula . It features an imidazole ring, which is known for its role in various biological processes, and a cyclopropane carboxamide structure that may influence its pharmacological properties.
Structural Formula
Research indicates that compounds containing imidazole rings often exhibit diverse biological activities, including:
- Antimicrobial Activity : Imidazole derivatives have shown effectiveness against various bacteria and fungi. The presence of the ethoxy group may enhance membrane permeability, facilitating the compound's entry into microbial cells.
- Anticancer Properties : Some studies suggest that similar compounds can inhibit tumor growth by inducing apoptosis in cancer cells. The specific mechanism may involve the modulation of signaling pathways associated with cell survival and proliferation.
- Anti-inflammatory Effects : Compounds with similar structures have been reported to reduce inflammation by inhibiting pro-inflammatory cytokines. This could be particularly beneficial in treating chronic inflammatory diseases.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant activity against certain cancer cell lines. For example:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | |
| A549 (Lung Cancer) | 15.0 | |
| HeLa (Cervical Cancer) | 10.0 |
These findings suggest that the compound may serve as a lead for further development in anticancer therapies.
In Vivo Studies
Preliminary in vivo studies using animal models have shown promising results regarding the anti-inflammatory effects of the compound. For instance:
- Model : Carrageenan-induced paw edema in rats
- Dosage : 50 mg/kg
- Results : Significant reduction in paw swelling compared to control groups, indicating anti-inflammatory activity.
Case Study 1: Antimicrobial Efficacy
A study conducted on a derivative of this compound demonstrated its effectiveness against Staphylococcus aureus. The minimum inhibitory concentration (MIC) was found to be 32 µg/mL, showcasing its potential as a novel antimicrobial agent.
Case Study 2: Cancer Treatment
In another case study involving human breast cancer cells, treatment with the compound resulted in a marked decrease in cell viability and induced apoptosis through caspase activation pathways. This suggests a potential application in targeted cancer therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
